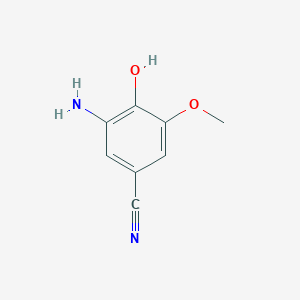

3-Amino-4-hydroxy-5-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxy-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMILGSFFZLODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 Hydroxy 5 Methoxybenzonitrile

Strategies Involving Pre-functionalized Aromatic Precursors

The use of readily available, functionalized benzene (B151609) derivatives as starting materials is a common and effective strategy for the synthesis of complex aromatic compounds. This approach allows for the stepwise and regioselective introduction of desired functional groups.

Preparation via Nucleophilic Substitution of Halogenated Benzonitrile (B105546) Derivatives

One plausible route to 3-Amino-4-hydroxy-5-methoxybenzonitrile involves the nucleophilic aromatic substitution (SNAr) of a suitable halogenated precursor. This strategy hinges on the activation of the aromatic ring towards nucleophilic attack by electron-withdrawing groups. The cyano group itself is a moderate electron-withdrawing group, and its activating effect can be enhanced by other substituents.

A potential precursor for this approach is a 3-halo-4-hydroxy-5-methoxybenzonitrile, such as 3-bromo-4-hydroxy-5-methoxybenzonitrile. The synthesis of this intermediate could start from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a readily available natural product. Regioselective halogenation of vanillin, for instance, bromination or iodination, at the 5-position can be achieved under controlled conditions. rsc.orgmorressier.com The resulting 5-halovanillin can then be converted to the corresponding benzonitrile.

The key step in this pathway is the nucleophilic substitution of the halogen atom with an amino group. This can be achieved by reacting the halogenated benzonitrile with ammonia (B1221849) or a protected ammonia equivalent. csbsju.educhemguide.co.uk The reaction is typically carried out at elevated temperatures and pressures in a suitable solvent. The presence of the hydroxyl and methoxy (B1213986) groups can influence the reactivity of the substrate and the regioselectivity of the substitution.

Table 1: Proposed Reaction Scheme for Nucleophilic Substitution

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3-Halo-4-hydroxy-5-methoxybenzonitrile | Aqueous ammonia, elevated temperature and pressure | This compound |

It is important to note that the direct amination of aryl halides can sometimes be challenging and may require the use of catalysts to proceed efficiently.

Synthesis from Aminated and Oxygenated Benzaldehyde (B42025) or Benzoic Acid Precursors

An alternative and widely used approach is to start with a benzaldehyde or benzoic acid precursor that already contains the desired amino and oxygenated functionalities, or precursors that can be readily converted to them. This strategy often involves the introduction of the nitrile group in a later synthetic step.

A potential starting material for this route is 3-amino-4-hydroxy-5-methoxybenzaldehyde or 3-amino-4-hydroxy-5-methoxybenzoic acid. The synthesis of these intermediates can be envisioned starting from vanillin or syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

For instance, starting from 4-hydroxy-3-methoxybenzoic acid, a nitration reaction can be performed to introduce a nitro group. mdpi.com Subsequent reduction of the nitro group to an amino group would yield 3-amino-4-hydroxy-5-methoxybenzoic acid. chemicalbook.comgoogle.com The carboxylic acid can then be converted to the nitrile. A common method for this transformation is the conversion of the carboxylic acid to a primary amide, followed by dehydration.

Alternatively, starting from a suitable benzaldehyde, the nitrile group can be introduced through various one-pot procedures. A common method involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form an aldoxime, which is then dehydrated in situ to the nitrile. google.com

Table 2: Proposed Synthetic Route from Benzoic Acid Precursor

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Hydroxy-3-methoxybenzoic acid | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid |

| 2 | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | 3-Amino-4-hydroxy-5-methoxybenzoic acid |

| 3 | 3-Amino-4-hydroxy-5-methoxybenzoic acid | 1. SOCl₂ or similar 2. NH₃ | 3-Amino-4-hydroxy-5-methoxybenzamide |

| 4 | 3-Amino-4-hydroxy-5-methoxybenzamide | Dehydrating agent (e.g., P₂O₅, SOCl₂) | This compound |

Regioselective Functionalization of Methoxy- or Hydroxybenzonitriles

This strategy involves the direct and regioselective introduction of the amino group onto a benzonitrile core that already possesses the hydroxyl and methoxy substituents. A potential starting material could be 4-hydroxy-3-methoxybenzonitrile. The challenge in this approach lies in achieving the desired regioselectivity for the introduction of the amino group at the C5 position.

Direct amination of aromatic C-H bonds is a developing field in organic synthesis. However, for a substrate like 4-hydroxy-3-methoxybenzonitrile, electrophilic aromatic substitution, such as nitration followed by reduction, is a more established method for introducing an amino group. The directing effects of the existing hydroxyl and methoxy groups would need to be carefully considered to achieve the desired 5-amino substitution pattern. The hydroxyl group is a strong activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. In this case, the position ortho to the hydroxyl group and meta to the methoxy group (C5) would be a likely site for electrophilic attack.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques and reaction conditions that can improve the efficiency, selectivity, and environmental footprint of chemical syntheses.

Catalytic Approaches in Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. In the context of synthesizing this compound, particularly from a halogenated precursor, transition metal-catalyzed cross-coupling reactions are highly valuable.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be used to couple aryl halides or triflates with a wide range of amines, including ammonia or ammonia surrogates. The use of specialized phosphine (B1218219) ligands is crucial for the success of these reactions, enabling high yields and functional group tolerance.

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based systems. These reactions are particularly useful for the amination of aryl halides with ammonia. Recent advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions.

Table 3: Catalytic Approaches for C-N Bond Formation

| Catalytic System | Description |

| Palladium-based (e.g., Buchwald-Hartwig) | Employs a palladium catalyst and a phosphine ligand to couple an aryl halide with an amine. Known for its broad substrate scope and high efficiency. |

| Copper-based (e.g., Ullmann-type) | Utilizes a copper catalyst for the amination of aryl halides. Often a more economical alternative to palladium. |

Green Chemistry Principles Applied to Benzonitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally friendly.

One key aspect of green chemistry is the use of greener solvents. Traditional organic solvents often have significant environmental and health impacts. The use of water, ionic liquids, or other benign solvent systems is a major focus of green chemistry research. nih.govrsc.org For instance, nucleophilic aromatic substitution reactions have been successfully carried out in aqueous media. rsc.org

The use of catalysts, as discussed in the previous section, is also a core principle of green chemistry, as it allows for more efficient reactions with less waste. Furthermore, the development of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. google.com

Phase-transfer catalysis (PTC) is another technique that aligns with green chemistry principles. PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for harsh reaction conditions. ijirset.comnih.govresearchgate.neted.ac.uk This can be particularly useful for nucleophilic substitution reactions in the synthesis of the target benzonitrile.

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Benzonitrile Synthesis |

| Use of Greener Solvents | Employing water, ionic liquids, or other environmentally benign solvents in reaction steps. nih.govrsc.org |

| Catalysis | Utilizing catalytic amounts of reagents (e.g., palladium or copper catalysts) to improve efficiency and reduce waste. |

| One-Pot Synthesis | Combining multiple reaction steps into a single process to minimize solvent use and purification steps. google.com |

| Phase-Transfer Catalysis | Facilitating reactions in multiphase systems to enable milder conditions and the use of greener solvents. ijirset.comnih.govresearchgate.neted.ac.uk |

Optimization of Reaction Parameters for Yield and Purity

The synthesis of substituted benzonitriles often involves several key transformations, including nitration, methoxylation, reduction of a nitro group to an amine, and hydroxylation. The optimization of these steps is paramount for achieving high yield and purity of the final product. Drawing parallels from the synthesis of structurally related compounds, the following discussion and data table outline potential areas for optimization in a hypothetical synthetic route to this compound.

A plausible synthetic route could start from a readily available substituted benzene derivative, followed by a series of functional group interconversions. For instance, a methoxy-substituted benzonitrile could undergo nitration, followed by reduction of the nitro group and subsequent hydroxylation. The conditions for each of these steps would need to be carefully optimized.

Key reaction parameters that typically require optimization include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. For instance, nitration reactions are often carried out at low temperatures to control the regioselectivity and prevent over-nitration.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum conversion of the starting material to the desired product, while minimizing the formation of degradation products.

Catalyst: The choice and loading of a catalyst can be critical, particularly in steps like catalytic hydrogenation for the reduction of a nitro group. Different catalysts (e.g., Pd/C, PtO2) and catalyst loadings can affect the reaction rate and selectivity.

Solvent: The solvent can influence the solubility of reactants and reagents, as well as the reaction pathway. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, hexane), may be screened.

Reagent Concentration: The molar ratios of the reactants and reagents can impact the reaction equilibrium and the formation of byproducts.

The following interactive data table provides a hypothetical framework for the optimization of a key step in the synthesis of this compound, such as the reduction of a precursor like 3-nitro-4-hydroxy-5-methoxybenzonitrile.

Table 1: Hypothetical Optimization of the Reduction Step for this compound Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 5% Pd/C | Ethanol | 25 | 4 | 75 | 92 |

| 2 | 5% Pd/C | Ethanol | 50 | 2 | 85 | 95 |

| 3 | 10% Pd/C | Ethanol | 25 | 4 | 88 | 96 |

| 4 | 10% Pd/C | Methanol | 25 | 4 | 82 | 94 |

| 5 | Raney Ni | Ethanol | 60 | 6 | 70 | 88 |

| 6 | SnCl2·2H2O | Ethanol | 78 | 3 | 92 | 98 |

| 7 | Fe/NH4Cl | Ethanol/Water | 80 | 5 | 80 | 90 |

This data is illustrative and based on general principles of organic synthesis for similar compounds. Actual experimental results may vary.

Detailed research findings for the synthesis of analogous compounds highlight the importance of a systematic approach to optimization. For example, in the synthesis of related aminobenzonitriles, the choice of reducing agent has been shown to be critical. While catalytic hydrogenation is a common and clean method, chemoselective reducing agents like tin(II) chloride can be advantageous when other reducible functional groups are present in the molecule. The pH of the reaction medium can also play a significant role, particularly in reactions involving amino and hydroxyl groups, as it can affect their reactivity and the stability of the product.

Chemical Reactivity and Transformation Pathways of 3 Amino 4 Hydroxy 5 Methoxybenzonitrile

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 3-Amino-4-hydroxy-5-methoxybenzonitrile is a complex balance of the electronic effects of its diverse substituents. The amino, hydroxyl, and methoxy (B1213986) groups are strong activating groups that donate electron density to the ring through resonance, making it more susceptible to electrophilic attack. Conversely, the nitrile group is a deactivating group, withdrawing electron density from the ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iq The rate and regioselectivity of EAS on this compound are determined by the cumulative directing effects of its substituents. The amino, hydroxyl, and methoxy groups are ortho-, para-directing activators, while the nitrile group is a meta-directing deactivator. chemistrysteps.comassets-servd.hostlibretexts.orglibretexts.orgorganicchemistrytutor.comaakash.ac.inlibretexts.orgyoutube.com

The positions on the aromatic ring are numbered starting from the carbon bearing the nitrile group as position 1. Therefore, the substituents are at positions 3 (amino), 4 (hydroxyl), and 5 (methoxy). The directing effects of these groups are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CN | 1 | Deactivating (Inductive & Resonance) | Meta (to positions 3, 5) |

| -NH₂ | 3 | Activating (Resonance) | Ortho, Para (to positions 2, 4, 6) |

| -OH | 4 | Activating (Resonance) | Ortho, Para (to positions 3, 5) |

| -OCH₃ | 5 | Activating (Resonance) | Ortho, Para (to positions 2, 4, 6) |

Data table compiled from established principles of electrophilic aromatic substitution.

Given the positions of the existing substituents, the potential sites for electrophilic attack are positions 2 and 6. The powerful activating and ortho-, para-directing effects of the amino, hydroxyl, and methoxy groups are expected to dominate over the deactivating, meta-directing effect of the nitrile group. chemistrysteps.com The hydroxyl group at position 4 strongly activates positions 3 and 5, which are already substituted. The amino group at position 3 strongly activates positions 2, 4, and 6. The methoxy group at position 5 strongly activates positions 2, 4, and 6. Therefore, positions 2 and 6 are the most likely sites for electrophilic attack, being ortho to both the amino and methoxy groups and para to the hydroxyl group (for position 2 from the amino group and position 6 from the methoxy group). The significant steric hindrance between the existing bulky groups might influence the regioselectivity, potentially favoring substitution at the less hindered position.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is generally favored on aromatic rings bearing strong electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.orgresearchgate.net The nitrile group in this compound is an electron-withdrawing group and could potentially activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it (positions 2 and 6).

However, the presence of the strongly electron-donating amino, hydroxyl, and methoxy groups significantly increases the electron density of the aromatic ring. This increased electron density would likely counteract the effect of the nitrile group, making the ring less susceptible to nucleophilic attack. Therefore, this compound is not expected to be a strong candidate for nucleophilic aromatic substitution under standard conditions. For SNAr to occur, a good leaving group at a position activated by the nitrile group would be necessary, and even then, the reaction would likely require harsh conditions due to the deactivating effect of the electron-donating groups.

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to other important chemical functionalities. chemistrysteps.com

Hydrolysis Reactions to Carboxylic Acids or Amides

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. chemistrysteps.comgoogle.comresearchgate.netjove.comlibretexts.org

Acid-catalyzed hydrolysis: Heating this compound with an aqueous acid, such as hydrochloric acid or sulfuric acid, would likely lead to the formation of the corresponding carboxylic acid, 3-amino-4-hydroxy-5-methoxybenzoic acid. The reaction proceeds through an amide intermediate.

Base-catalyzed hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, would also yield the carboxylic acid. The initial product of the basic hydrolysis would be the carboxylate salt. libretexts.org

The presence of the other functional groups on the aromatic ring is not expected to significantly interfere with the hydrolysis of the nitrile, although the specific reaction conditions (temperature, concentration of acid/base) might need to be optimized.

Reduction Reactions to Amines or Aldehydes

The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde. A variety of reducing agents can be employed for this transformation. organic-chemistry.org

Reduction to Amines: Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) are common methods for converting nitriles to primary amines. In the case of this compound, these methods would yield 3-amino-4-hydroxy-5-methoxybenzylamine. Care must be taken to choose a reducing agent that is chemoselective for the nitrile group and does not affect other functionalities, although the aromatic ring and the other substituents are generally stable to these conditions. researchgate.netnih.govcalvin.edursc.org

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde is a more challenging transformation that requires specific reagents to stop the reduction at the intermediate imine stage. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often used for this purpose. This would convert this compound to 3-amino-4-hydroxy-5-methoxybenzaldehyde.

The choice of reducing agent and reaction conditions is crucial for achieving the desired product. A summary of potential reduction outcomes is presented below.

| Reagent | Product | Functional Group Transformation |

| H₂/Pd, Pt, or Ni | 3-amino-4-hydroxy-5-methoxybenzylamine | -CN → -CH₂NH₂ |

| LiAlH₄ | 3-amino-4-hydroxy-5-methoxybenzylamine | -CN → -CH₂NH₂ |

| DIBAL-H | 3-amino-4-hydroxy-5-methoxybenzaldehyde | -CN → -CHO |

This table outlines the expected products based on common nitrile reduction methodologies.

Cycloaddition Reactions (e.g., in situ nitrile oxide generation)

Aromatic nitriles can participate in cycloaddition reactions, most notably through the in situ generation of nitrile oxides. beilstein-journals.orgbeilstein-journals.org Aryl nitrile oxides are reactive 1,3-dipoles that can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles. nih.govnih.govresearchgate.net

The synthesis of the corresponding nitrile oxide from this compound would likely involve the conversion of the nitrile to an aldoxime, followed by oxidation. The resulting nitrile oxide could then be trapped in situ with a suitable dipolarophile. The presence of the electron-donating groups on the aromatic ring might influence the stability and reactivity of the nitrile oxide intermediate. This pathway offers a synthetic route to more complex heterocyclic structures derived from this compound.

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile handle for introducing a variety of functionalities through alkylation, etherification, acylation, and esterification reactions. These modifications can significantly alter the compound's physical and chemical properties.

Alkylation and Etherification Strategies

The conversion of the hydroxyl group to an ether is a common transformation. This is typically achieved through Williamson ether synthesis, where the phenoxide ion, generated by treating this compound with a suitable base, acts as a nucleophile to displace a halide or other leaving group from an alkylating agent.

Selective O-alkylation in the presence of a free amino group can be challenging due to the competing N-alkylation. However, by carefully selecting the reaction conditions, such as the base and solvent, selective O-alkylation can be achieved. For instance, in the synthesis of related aminophenols, selective O-alkylation has been accomplished by first protecting the amino group, for example, by forming a Schiff base with benzaldehyde (B42025). Following alkylation of the hydroxyl group, the protecting group can be readily removed by hydrolysis.

Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate, diethyl sulfate). The choice of base is crucial, with weaker bases like potassium carbonate (K₂CO₃) often favoring O-alkylation over N-alkylation. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

Table 1: Representative O-Alkylation and Etherification Reactions

| Alkylating Agent | Base | Solvent | Product |

| Alkyl Halide (R-X) | K₂CO₃ | DMF | 3-Amino-4-alkoxy-5-methoxybenzonitrile |

| Dialkyl Sulfate (R₂SO₄) | NaH | THF | 3-Amino-4-alkoxy-5-methoxybenzonitrile |

Note: This table represents generalized reaction conditions based on the reactivity of similar aminophenol compounds.

Acylation and Esterification Reactions

The hydroxyl group can be readily acylated to form esters. This transformation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. Similar to alkylation, chemoselectivity is a key consideration.

To achieve selective O-acylation while leaving the amino group unmodified, the reaction is often performed under acidic conditions. In an acidic medium, the more basic amino group is protonated, rendering it non-nucleophilic and thus unreactive towards the acylating agent. The less basic hydroxyl group can then react to form the desired ester. Anhydrous trifluoroacetic acid (CF₃COOH) has been shown to be an effective medium for such selective O-acylations of hydroxyamino acids. nih.gov

Alternatively, protection of the amino group, for instance as a carbamate, allows for the subsequent acylation of the hydroxyl group under basic conditions. The protecting group can then be removed to yield the O-acylated product.

Table 2: Common Reagents for O-Acylation and Esterification

| Acylating Agent | Catalyst/Conditions | Product |

| Acyl Chloride (RCOCl) | Pyridine or Et₃N | 3-Amino-4-acyloxy-5-methoxybenzonitrile |

| Acid Anhydride (B1165640) ((RCO)₂O) | DMAP (cat.), Et₃N | 3-Amino-4-acyloxy-5-methoxybenzonitrile |

| Acyl Chloride (RCOCl) | Trifluoroacetic Acid | 3-Amino-4-acyloxy-5-methoxybenzonitrile |

Note: This table outlines general strategies; specific conditions may need optimization for this compound.

Derivatization of the Amino Group

The primary amino group of this compound is a key site for a wide range of chemical transformations, including acylation, alkylation, arylation, and diazotization, leading to a vast array of derivatives with potential applications in various fields.

Acylation, Alkylation, and Arylation Reactions

Acylation of the amino group to form amides is a straightforward and common reaction. It is typically achieved by treating the parent compound with an acyl chloride or acid anhydride in the presence of a base to neutralize the hydrogen halide byproduct. In cases where the hydroxyl group might interfere, it can be protected prior to N-acylation. For the closely related compound, 4-amino-3-hydroxybenzonitrile, reaction with an isocyanate in the presence of a base like piperidine (B6355638) has been used to form a urea (B33335) derivative, demonstrating a facile N-acylation pathway. google.com

Alkylation of the amino group can be accomplished using alkyl halides. However, this reaction often leads to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), can provide a more controlled route to mono-alkylated products.

Arylation of the amino group to form diarylamines can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide or triflate and a palladium or copper catalyst with a suitable ligand and base.

Table 3: Derivatization of the Amino Group

| Reaction Type | Reagents | Product |

| Acylation | Acyl Chloride, Base | 3-Acetamido-4-hydroxy-5-methoxybenzonitrile |

| Alkylation | Alkyl Halide, Base | 3-(Alkylamino)-4-hydroxy-5-methoxybenzonitrile |

| Arylation | Aryl Halide, Pd or Cu catalyst, Base | 3-(Arylamino)-4-hydroxy-5-methoxybenzonitrile |

| Urea Formation | Isocyanate, Base | N-(5-cyano-2-hydroxy-3-methoxyphenyl)urea derivative |

Note: The examples in this table are illustrative of the types of transformations possible.

Formation of Diazonium Salts and Subsequent Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂) and can be replaced by a wide range of nucleophiles. These reactions provide synthetic routes to compounds that are often difficult to prepare by direct substitution on the aromatic ring.

Subsequent Reactions of the Diazonium Salt:

Halogenation: Treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) introduces chloro, bromo, or iodo substituents, respectively.

Cyanation: Reaction with copper(I) cyanide (CuCN) replaces the diazonium group with a nitrile group.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of a phenol (B47542).

Reduction: Hypophosphorous acid (H₃PO₂) can be used to replace the diazonium group with a hydrogen atom.

The presence of the electron-donating hydroxyl and methoxy groups on the ring can influence the stability and reactivity of the diazonium salt.

Table 4: Potential Sandmeyer Reactions of this compound

| Reagent | Product |

| CuCl / HCl | 3-Chloro-4-hydroxy-5-methoxybenzonitrile |

| CuBr / HBr | 3-Bromo-4-hydroxy-5-methoxybenzonitrile |

| KI | 4-Hydroxy-3-iodo-5-methoxybenzonitrile |

| CuCN / KCN | 4-Hydroxy-5-methoxyisophthalonitrile |

| H₂O, H⁺, Δ | 4,5-Dihydroxy-3-methoxybenzonitrile |

| H₃PO₂ | 3-Hydroxy-4-methoxybenzonitrile |

Note: This table illustrates the expected products from Sandmeyer reactions based on established chemical principles.

Computational Chemistry and Theoretical Studies on 3 Amino 4 Hydroxy 5 Methoxybenzonitrile

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This process is crucial as the molecular geometry dictates many of its physical and chemical properties.

For a molecule like 3-Amino-4-hydroxy-5-methoxybenzonitrile, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine the optimal bond lengths, bond angles, and dihedral angles. nih.gov The results of such calculations are typically found to be in good agreement with experimental data where available. researchgate.net

Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap indicates that a molecule is highly polarizable and has high chemical reactivity, suggesting it is a "soft" molecule. nih.gov Conversely, a large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule. nih.gov The analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. nih.gov For substituted benzonitrile (B105546) derivatives, the HOMO and LUMO are often delocalized over the π-systems of the aromatic ring. nih.gov

The energies of the HOMO and LUMO are also used to calculate several key electronic properties, providing a quantitative measure of reactivity.

Table 1: Key Electronic Properties Derived from HOMO-LUMO Energies

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity, related to the "escaping tendency" of electrons. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | An index that measures the propensity of a species to accept electrons. |

This table describes the general formulas used in computational chemistry. Specific values for this compound would require a dedicated DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP surface displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential regions.

Typically, red and yellow colors represent electron-rich regions with a partial negative charge, which are susceptible to electrophilic attack. Blue and light blue colors indicate electron-deficient regions with a partial positive charge, which are the preferred sites for nucleophilic attack. nih.gov Green areas denote neutral or zero potential regions. For a molecule like this compound, one would expect negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms (of the hydroxyl, methoxy (B1213986), and nitrile groups) and positive potential (blue) around the hydrogen atoms, particularly the acidic hydroxyl and amine protons. nih.gov

Analyzing the atomic charge distribution, often through methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom. This data complements the MEP map, showing, for instance, that nitrogen and oxygen atoms tend to carry significant negative charges, making them potential nucleophilic agents. analis.com.my

Spectroscopic Property Prediction and Correlation

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental results to confirm the molecular structure.

As mentioned in section 4.1.1, DFT calculations can predict the vibrational frequencies of a molecule. These computed frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net For example, the calculations can predict the characteristic stretching frequencies for the N-H bonds in the amino group, the O-H bond in the hydroxyl group, the C≡N bond of the nitrile group, and various C-H and C-C bonds within the aromatic ring and methoxy group. researchgate.net

It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the theoretical approximations and the fact that calculations often model an isolated molecule in the gas phase. researchgate.net The resulting scaled theoretical spectrum can be compared directly with the experimental spectrum, aiding in the assignment of each observed absorption band to a specific vibrational mode. researchgate.net

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy (C-H) | Stretching | 2850 - 2960 |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1360 |

This table provides typical ranges for functional groups. Precise predicted values for the title compound would be generated from a specific DFT frequency calculation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. nih.gov

The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). nih.gov Comparing the predicted chemical shifts with experimental NMR data is a robust method for structural verification. researchgate.net For this compound, such calculations would provide predicted shifts for each unique hydrogen and carbon atom, including the aromatic protons, the amine protons, the hydroxyl proton, the methoxy group protons, and all carbon atoms in the benzene (B151609) ring and substituent groups.

Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) Studies on this compound

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of a compound and its inherent reactivity and physical properties. For this compound, Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies, though not extensively documented for this specific molecule, can be theoretically explored. These studies utilize computational models to predict the behavior of the molecule based on its structural and electronic features. The insights gained from such theoretical investigations are crucial for designing novel molecules with tailored characteristics and for predicting their chemical behavior in various environments.

Investigation of Substituent Effects on Reaction Mechanisms and Rates

The reactivity of the benzonitrile ring in this compound is significantly influenced by the electronic effects of its three substituents: the amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups. These groups modulate the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack, which in turn governs reaction mechanisms and rates.

The amino and hydroxyl groups are potent activating groups, meaning they donate electron density to the benzene ring through resonance effects. This electron donation is most pronounced at the ortho and para positions relative to these substituents. The methoxy group also acts as an electron-donating group, further enriching the electron density of the ring. This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles.

Conversely, the nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from it. The interplay between the electron-donating substituents and the electron-withdrawing nitrile group creates a complex reactivity profile for this compound.

Computational studies on similar substituted aromatic compounds have shown that electron-donating groups stabilize the transition states of electrophilic aromatic substitution reactions, thereby increasing the reaction rate. In contrast, electron-withdrawing groups destabilize these transition states, leading to slower reaction rates. For this compound, the cumulative electron-donating effect of the amino, hydroxyl, and methoxy groups is expected to outweigh the deactivating effect of the nitrile group, rendering the ring activated towards electrophilic attack.

The regioselectivity of reactions involving this compound can also be predicted through computational analysis. The directing effects of the substituents determine the positions on the ring where reactions are most likely to occur. The amino and hydroxyl groups are ortho-, para-directing, while the nitrile group is a meta-director. The synergistic directing effects of the activating groups would strongly favor substitution at the positions ortho and para to them.

Table 1: Predicted Substituent Effects on the Reactivity of this compound

| Substituent | Electronic Effect | Predicted Impact on Reactivity | Directing Effect |

| Amino (-NH₂) | Strong Electron-Donating (Resonance) | Activating | Ortho, Para |

| Hydroxyl (-OH) | Strong Electron-Donating (Resonance) | Activating | Ortho, Para |

| Methoxy (-OCH₃) | Electron-Donating (Resonance) | Activating | Ortho, Para |

| Nitrile (-CN) | Strong Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta |

Prediction of Chemical Behavior and Stability

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the chemical behavior and stability of molecules like this compound. These computational methods can calculate various molecular properties and reactivity descriptors that provide insights into the molecule's stability and potential reaction pathways.

Key parameters that can be computationally determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates lower stability and higher reactivity. For this compound, the presence of strong electron-donating groups is expected to raise the HOMO energy, while the electron-withdrawing nitrile group will lower the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive.

Other quantum chemical descriptors such as electronegativity, chemical hardness, and softness can also be calculated to predict the molecule's behavior. Electronegativity relates to the molecule's ability to attract electrons, while chemical hardness and softness are measures of its resistance to changes in its electron distribution. These parameters are valuable in understanding how the molecule will interact with other chemical species.

Furthermore, computational models can be used to predict the molecule's thermodynamic stability by calculating its heat of formation and Gibbs free energy. These values can indicate whether the molecule is stable under certain conditions and can help in predicting the feasibility of its synthesis and its potential for decomposition.

Table 2: Theoretical Descriptors for Predicting Chemical Behavior

| Descriptor | Theoretical Significance | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Relatively high due to electron-donating substituents. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Relatively low due to the electron-withdrawing nitrile group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Expected to be relatively small, suggesting moderate reactivity. |

| Electronegativity | A measure of the ability to attract electrons. | Influenced by the combination of electron-donating and withdrawing groups. |

| Chemical Hardness | Resistance to deformation of the electron cloud. | Inversely related to the HOMO-LUMO gap. |

| Heat of Formation | Enthalpy change when the compound is formed from its constituent elements. | Can be calculated to assess thermodynamic stability. |

Despite a comprehensive search for experimental spectroscopic data for the specific chemical compound this compound, the necessary detailed research findings required to accurately generate the requested article are not available. Searches did not yield specific ¹H NMR, ¹³C NMR, 2D NMR, FTIR, Raman, or Mass Spectrometry data for this exact molecule.

To fulfill the request with scientifically accurate information and the required data tables, access to dedicated chemical databases or specific academic papers containing the characterization of this compound would be necessary. Without this source data, generating an article that meets the specified requirements for accuracy and detail is not possible. Information on related but distinct compounds cannot be substituted, as this would be scientifically inaccurate.

Advanced Spectroscopic Characterization Methodologies for 3 Amino 4 Hydroxy 5 Methoxybenzonitrile

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 3-Amino-4-hydroxy-5-methoxybenzonitrile, the molecular formula is C₈H₈N₂O₂. HRMS analysis would be expected to confirm this composition by providing a highly accurate mass measurement. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The protonated molecule ([M+H]⁺) is commonly observed in techniques like electrospray ionization (ESI).

Table 1: Predicted HRMS Data for this compound (Note: This table is based on theoretical calculations, not experimental data.)

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

| C₈H₈N₂O₂ | [M+H]⁺ | 165.0659 |

| C₈H₈N₂O₂ | [M+Na]⁺ | 187.0478 |

In addition to confirming the elemental composition, tandem mass spectrometry (MS/MS), a form of HRMS, could elucidate the compound's structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores like aromatic rings and functional groups with double bonds or lone pairs of electrons.

The structure of this compound contains a substituted benzene (B151609) ring, which is a strong chromophore. The presence of amino (-NH₂), hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and nitrile (-C≡N) groups on the ring influences the energy of the electronic transitions. It is expected that the UV-Vis spectrum would show characteristic absorption bands corresponding to π → π* transitions within the aromatic ring and potentially n → π* transitions associated with the heteroatoms (N and O). arctomsci.com For example, a related compound, 2-amino-4-chlorobenzonitrile (B1265954), exhibits two main absorption peaks corresponding to these types of transitions. arctomsci.com

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Common Solvent (e.g., Ethanol) (Note: These values are illustrative and based on typical transitions for similar aromatic compounds.)

| Wavelength Range (nm) | Probable Electronic Transition | Associated Structural Feature |

| ~220-280 | π → π | Benzene Ring |

| ~280-350 | n → π / π → π* (shifted) | Aromatic system with auxochromes (-OH, -NH₂, -OCH₃) |

The exact position and intensity of these absorption maxima (λₘₐₓ) are sensitive to the solvent used and the electronic effects of the substituents on the aromatic ring.

X-ray Diffraction (XRD) for Solid-State Structural Determination

For this compound, a successful single-crystal XRD analysis would provide unambiguous confirmation of its molecular structure. It would reveal critical information such as the planarity of the benzene ring and the precise spatial relationship between the amino, hydroxyl, methoxy, and nitrile substituents. Furthermore, XRD analysis identifies intermolecular interactions, such as hydrogen bonds, which govern the solid-state packing and influence the material's physical properties. For instance, studies on similar structures like 2-amino-4-chlorobenzonitrile have detailed the crystal system, space group, and unit cell parameters, providing a complete picture of the solid-state architecture. arctomsci.com

Table 3: Illustrative Crystal Data Parameters that would be Determined by XRD (Note: This table presents the types of data obtained from an XRD experiment and is not experimental data for the title compound.)

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 5.2, c = 12.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 530 |

| Z | The number of molecules in the unit cell. | 4 |

This technique would also precisely measure the bond lengths, such as the C≡N triple bond of the nitrile group and the C-O and C-N bonds of the substituents, confirming the connectivity and bonding within the molecule. arctomsci.com

Synthetic Applications and Derivatization Strategies of 3 Amino 4 Hydroxy 5 Methoxybenzonitrile

As a Key Building Block in Complex Organic Synthesis

The strategic placement of an ortho-amino nitrile moiety, coupled with a phenolic hydroxyl group, renders 3-Amino-4-hydroxy-5-methoxybenzonitrile a prime candidate for a variety of cyclization and condensation reactions. These reactions pave the way for the creation of diverse and complex molecular scaffolds.

Construction of Substituted Heterocyclic Compounds (e.g., Pyridazines, Quinazolines, Benzofurans, Triazines)

The inherent reactivity of this compound allows for its plausible use in the synthesis of a wide array of substituted heterocyclic compounds. While direct literature on this specific molecule is nascent, its application can be projected from established synthetic routes using analogous precursors.

Pyridazines: The synthesis of the pyridazine (B1198779) ring typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. While the direct involvement of this compound is not extensively documented, its functional groups could be modified to participate in such cyclizations. For instance, the nitrile and amino groups could be transformed to generate precursors suitable for pyridazine formation. General methods often involve the reaction of β,γ-unsaturated hydrazones, which can be converted to pyridazines, showcasing a potential, albeit multi-step, pathway from nitrile-containing precursors. organic-chemistry.orgnih.gov

Quinazolines: The ortho-amino nitrile functionality is a classic precursor for the synthesis of quinazolines and their derivatives. nih.gov A variety of synthetic strategies can be employed, such as the tandem synthesis catalyzed by transition metals. For example, a ruthenium(II)-catalyzed reaction can transform 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. rsc.org This sustainable protocol could be applied to this compound to produce highly functionalized quinazolinones, which are prevalent scaffolds in medicinal chemistry. Another approach involves the reaction of 2-aminobenzonitriles with Grignard reagents followed by treatment with isothiocyanates to yield N,4-substituted quinazolines in water. nih.gov

Table 1: Plausible Quinazoline Synthesis from 2-Aminobenzonitrile Analogs

| Precursor | Reagents | Catalyst / Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzonitrile | Methanol/Water | [Ru(p-cymene)I₂]₂ / K₂CO₃ | Quinazolin-4(3H)-one | Good-Excellent | rsc.org |

| 2-Aminobenzonitrile | Aryl Magnesium Bromide, then Phenylisothiocyanate | NaOH / Water, 80°C | N,4-Disubstituted Quinazoline | 76-91 | nih.gov |

Benzofurans: The phenolic hydroxyl group is key to the construction of the benzofuran (B130515) ring. One common method is the alkylation of the phenol (B47542) with an α-haloketone, followed by an intramolecular cyclodehydration. nih.gov Applying this to this compound would involve reaction at the hydroxyl group to form an ether intermediate, which would then cyclize to form a substituted 3-aminobenzofuran derivative. Another powerful strategy is the palladium-catalyzed cyclization of o-allylphenols. clockss.org The target molecule could first be allylated at the hydroxyl position, undergo a Claisen rearrangement to introduce an allyl group at the ortho position (C-2), and then be cyclized using a palladium catalyst.

Triazines: The 1,3,5-triazine (B166579) ring is typically formed via the cyclotrimerization of nitriles. nih.gov The nitrile group of this compound could theoretically participate in such a reaction, potentially catalyzed by acid or metal catalysts, to form a symmetrically substituted triazine bearing three complex phenolic units. Alternatively, amidine derivatives, which can be synthesized from nitriles, can react with alcohols in a one-pot acceptorless dehydrogenative process using a platinum nanoparticle catalyst to form triazines. rsc.org This provides another viable route to incorporate the unique structure of the title compound into a triazine framework.

Synthesis of Fused Polycyclic Aromatic Systems

The reactivity of the aminobenzonitrile core can be harnessed to build larger, fused aromatic and heteroaromatic systems. Friedel-Crafts-type intramolecular cycloaromatization is a powerful method for this purpose. For instance, studies on 4-(arylamino)nicotinonitriles have shown that acid-mediated cyclization can lead to the formation of fused polycyclic 1,6-naphthyridin-4-amines, where the cyano group acts as a one-carbon synthon. nih.gov By analogy, after N-arylation of the amino group in this compound, a similar intramolecular cyclization could be envisioned to construct novel, complex polycyclic heteroaromatic structures. Such fused systems are of significant interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities. researchgate.netnih.gov

Derivatization for Material Science Applications

The unique electronic properties conferred by the electron-donating amino, hydroxyl, and methoxy (B1213986) groups, combined with the electron-withdrawing nitrile group, make this compound an intriguing scaffold for materials science. Its structural relationship to vanillin (B372448), a well-known bio-based platform chemical, further supports its potential as a sustainable precursor for advanced materials. acs.orgacs.orgkemitek.org

Precursor for Advanced Organic Electronic Materials

There is a growing effort to develop organic electronic materials from renewable sources, with vanillin being a key starting material. acs.orgacs.orgkemitek.org Vanillin has been successfully converted into a variety of dibrominated heteroaromatic monomers suitable for polymerization into semiconducting polymers for applications in organic electronics. acs.org Given that this compound shares the core phenolic ether structure of vanillin, it represents a promising, nitrogen-containing analogue for similar applications. The amino group can be used as a synthetic handle to introduce further conjugation or functionality, while the entire molecule can serve as a monomer unit in the synthesis of novel π-conjugated polymers with tailored electronic properties for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Development of Aggregation-Induced Emission (AIE) Active Molecules

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. This effect is often observed in molecules with rotatable aromatic units, such as tetraphenylethene (TPE). The restriction of intramolecular rotation (RIR) in the aggregated state is the primary mechanism behind AIE. nih.govresearchgate.net The nitrile group is a common component in AIE-active molecules (AIEgens), often as part of a cyanostilbene or similar donor-acceptor structure. mdpi.commdpi.com

This compound can serve as a valuable building block for AIEgens. Its aromatic core can be coupled with known AIE-active rotors like TPE or tetraphenyl imidazole. The donor-acceptor character of the molecule, with its electron-donating groups and electron-withdrawing nitrile, can be exploited to tune the intramolecular charge transfer (ICT) characteristics, which significantly influences the emission color and efficiency of the final AIEgen.

Table 2: Examples of AIE-Active Scaffolds Incorporating Cyano Groups

| AIE Core Structure | Functional Group | Emission Color Range | Key Feature | Reference |

|---|---|---|---|---|

| Tetraphenylethene (TPE) | Cyanophenyl | Blue to Green | High ECL efficiency in aggregate form | nih.gov |

| Cyanostilbene | Dicyanovinyl, Triphenylamine | Red | Intramolecular Charge Transfer (ICT) | mdpi.com |

Components in Organic Photovoltaic (OPV) Devices

The development of organic materials for solar energy conversion is a critical area of research. Vanillin-based derivatives have been investigated as components in dye-sensitized solar cells (DSSCs), a type of photovoltaic device. acs.org These derivatives can be functionalized to act as sensitizer (B1316253) dyes that harvest light. Given the structural similarity, this compound offers a platform to develop novel dyes for DSSCs or as donor/acceptor materials in bulk heterojunction (BHJ) organic solar cells. The amino and hydroxyl groups provide convenient points for chemical modification to attach anchoring groups (for binding to semiconductor oxides like TiO₂) or to extend the π-conjugated system, which is crucial for efficient light absorption and charge transport. The inherent donor-acceptor nature of the molecule is also beneficial for designing materials with favorable energy levels for photovoltaic applications.

Role as an Intermediate in the Synthesis of Research Probes and Pharmacological Intermediates

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a key intermediate in the synthesis of a variety of research tools and potential therapeutic agents. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be etherified or esterified. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the diversity of accessible derivatives.

Precursors for Enzyme Inhibitor Scaffolds

While direct evidence for the use of this compound in the synthesis of enzyme inhibitors is not extensively documented in publicly available literature, the structural motifs present in this molecule are found in various known enzyme inhibitors. Structurally related compounds, such as 3-amino-4-hydroxybenzenesulfonamide, have been utilized as scaffolds for the development of potent inhibitors of enzymes like carbonic anhydrases. nih.gov The core phenyl ring with its amino and hydroxyl substituents provides a platform for designing molecules that can interact with the active sites of enzymes.

For instance, a related compound, 4-amino-3-hydroxybenzonitrile, has been employed as an intermediate in the synthesis of N-phenylurea derivatives that act as inhibitors of IL-8 receptor binding. google.com This suggests that the aminobenzonitrile scaffold can be a crucial component in the design of molecules targeting protein-protein interactions or receptor binding sites. The derivatization of the amino group with various isocyanates or other electrophilic partners can lead to a library of compounds for screening against different enzymatic targets.

The general strategy for utilizing such scaffolds involves the chemical modification of the functional groups to introduce pharmacophores that can interact with specific residues in an enzyme's active site. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino group can be a key site for building out larger, more complex side chains designed to fit into hydrophobic pockets or form specific electrostatic interactions.

Intermediates for Probes in Chemical Biology Studies

The application of this compound as an intermediate for probes in chemical biology is an emerging area of interest. Chemical probes are small molecules designed to study biological systems by selectively binding to and reporting on the presence or activity of a specific biomolecule, such as an enzyme or receptor. The versatile functional groups of this compound make it an ideal starting point for the synthesis of such probes.

For example, the amino group can be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to allow for the detection and visualization of the target biomolecule. The core scaffold can be designed to have an affinity for a particular enzyme, and the attached reporter group would then allow researchers to track the location and activity of that enzyme within a cell or organism.

While specific examples of probes derived from this compound are not yet prevalent in the literature, the principles of chemical probe design suggest its potential. The synthesis would likely involve a multi-step process where the core scaffold is first modified to optimize its binding affinity and selectivity for the target, followed by the conjugation of the reporter group.

Biocatalytic Transformations of Related Benzonitriles

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. Nitrilases, a class of enzymes that hydrolyze nitriles to carboxylic acids and ammonia (B1221849), are of particular interest for the transformation of benzonitrile (B105546) derivatives.

Enzymatic Hydrolysis of Nitrile Groups by Nitrilases

The enzymatic hydrolysis of the nitrile group in benzonitrile and its derivatives has been the subject of considerable research. Nitrilases (EC 3.5.5.1) are found in a variety of organisms, including bacteria, fungi, and plants, and they exhibit a wide range of substrate specificities. These enzymes are broadly classified into three categories based on their substrate preference: aliphatic, aromatic, and arylacetonitrilases.

The catalytic mechanism of nitrilases involves a catalytic triad (B1167595) of conserved amino acid residues: a cysteine, a glutamate, and a lysine. The cysteine residue acts as a nucleophile, attacking the carbon atom of the nitrile group. This is followed by hydrolysis of the resulting thioimidate intermediate to yield the corresponding carboxylic acid and ammonia, regenerating the enzyme for another catalytic cycle.

The presence of the amino, hydroxyl, and methoxy groups, all of which are electron-donating, on the benzonitrile ring of the target compound would likely influence its susceptibility to nitrilase-catalyzed hydrolysis. Further research would be needed to identify a suitable nitrilase with high activity and selectivity for this specific substrate.

Below is a table summarizing the types of nitrilases and their general substrate preferences:

| Nitrilase Type | Preferred Substrates |

| Aliphatic Nitrilases | Aliphatic nitriles (e.g., adiponitrile, succinonitrile) |

| Aromatic Nitrilases | Aromatic and heteroaromatic nitriles (e.g., benzonitrile, cyanopyridine) |

| Arylacetonitrilases | Arylacetonitriles (e.g., phenylacetonitrile, indole-3-acetonitrile) |

The successful application of a nitrilase for the hydrolysis of this compound would provide an environmentally friendly route to the corresponding 3-amino-4-hydroxy-5-methoxybenzoic acid, a potentially valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of highly functionalized aromatic compounds like 3-Amino-4-hydroxy-5-methoxybenzonitrile is a cornerstone of modern organic chemistry. While classical methods for the synthesis of benzonitriles exist, future research will undoubtedly focus on the development of more efficient, sustainable, and atom-economical synthetic routes.

Key Research Thrusts:

Green Chemistry Approaches: There is a growing demand for environmentally benign synthetic methods. Future routes to this compound and its derivatives will likely utilize greener solvents, such as ionic liquids or water, and explore biocatalytic methods. rsc.org Enzymatic transformations could offer high selectivity and milder reaction conditions, reducing the environmental impact of chemical synthesis.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of flow-based methods for the synthesis of this compound could enable more efficient and reproducible production, which is particularly important for potential industrial applications.

Novel Nitrile Formation Methods: Research into new ways to introduce the nitrile group onto the aromatic ring is ongoing. This includes exploring novel cyanating agents that are less toxic than traditional cyanide sources and developing catalytic methods that proceed under milder conditions.

A comparative look at potential synthetic strategies highlights the move towards more advanced and sustainable methodologies.

| Synthesis Strategy | Traditional Approach | Emerging Approach | Potential Advantages of Emerging Approach |

| Functionalization | Multi-step synthesis with protecting groups | Direct C-H functionalization | Fewer steps, higher atom economy, reduced waste |

| Solvents | Volatile organic solvents | Green solvents (e.g., ionic liquids, water) | Reduced environmental impact, improved safety |

| Catalysis | Stoichiometric reagents | Biocatalysis, transition-metal catalysis | Higher selectivity, milder conditions, catalytic turnover |

| Process | Batch processing | Continuous flow chemistry | Better control, scalability, and safety |

Advanced Computational Design for Predictive Synthesis and Functionality

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational approaches can accelerate the discovery of new derivatives with desired properties and guide the development of efficient synthetic pathways.

Future Computational Directions:

Predictive Synthesis: Machine learning algorithms and quantum chemical calculations can be employed to predict the outcomes of chemical reactions, helping chemists to identify the most promising synthetic routes and optimize reaction conditions before ever stepping into the lab. This in silico approach can save significant time and resources.

Functionality Prediction (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or material properties. google.comnih.gov These models can then be used to virtually screen large libraries of potential derivatives and identify candidates with enhanced performance.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the behavior of this molecule in different environments, such as in solution or within a polymer matrix. rsc.orgpku.edu.cn This information is crucial for understanding its solubility, stability, and interactions with other molecules, which is essential for its application in materials science and drug design.

Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to elucidate the mechanisms of reactions involving this compound. A deeper understanding of the reaction pathways can aid in the design of more efficient catalysts and the development of novel transformations.

Exploration of New Material Science Applications

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel materials with advanced properties.

Potential Material Science Applications:

High-Performance Polymers: The nitrile group can undergo thermal cyclotrimerization to form highly cross-linked, thermally stable triazine rings. This chemistry can be exploited to develop high-performance polymers and resins with excellent thermal and oxidative stability, suitable for applications in the aerospace and electronics industries. The amino and hydroxyl groups also provide sites for further polymerization or modification.

Organic Electronics: Benzonitrile (B105546) derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgrsc.orgrsc.org The electron-withdrawing nature of the nitrile group, combined with the electron-donating amino and methoxy (B1213986) groups, can lead to interesting photophysical properties. Future research could focus on designing and synthesizing derivatives of this compound with tailored electronic properties for use as emitters, hosts, or charge-transport materials in OLEDs.

Functional Coatings and Adhesives: The hydroxyl and amino groups can participate in a variety of cross-linking chemistries, making this compound a potential component in the formulation of functional coatings and adhesives with enhanced thermal stability and chemical resistance.

Liquid Crystals: The rigid aromatic core and the polar nitrile group are common features in liquid crystalline molecules. By attaching appropriate mesogenic units to the this compound scaffold, it may be possible to create novel liquid crystal materials with unique phase behavior and electro-optical properties.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of new molecules and materials can be significantly accelerated through the use of high-throughput screening (HTS) and automated synthesis platforms.

Opportunities for Automation:

Combinatorial Library Synthesis: Automated synthesis platforms can be used to rapidly generate large libraries of derivatives of this compound by systematically varying the substituents at the amino and hydroxyl groups. chimia.chsigmaaldrich.com This combinatorial approach allows for the efficient exploration of a vast chemical space.

High-Throughput Screening for Biological Activity: These libraries can then be screened using HTS techniques to identify compounds with interesting biological activities, such as enzyme inhibition or receptor binding. nih.govcreative-bioarray.com This is a powerful strategy for early-stage drug discovery.

Materials Discovery: HTS methods can also be applied to the discovery of new materials. For example, the properties of polymer films or organic electronic devices incorporating different derivatives of this compound could be rapidly evaluated to identify candidates with optimal performance.

Data-Driven Discovery: The large datasets generated from HTS and automated synthesis can be analyzed using machine learning algorithms to identify structure-property relationships and guide the design of the next generation of molecules and materials.

Application in the Synthesis of Complex Natural Product Analogues

Natural products are a rich source of inspiration for the development of new drugs and agrochemicals. The functionalized core of this compound makes it a valuable starting material for the synthesis of analogues of complex natural products.

Synthetic Utility in Natural Product Chemistry:

Scaffold for Bioactive Molecules: The substituted benzonitrile core can serve as a key building block for the synthesis of analogues of natural products that contain a similar structural motif. The amino, hydroxyl, and methoxy groups provide handles for the elaboration of more complex molecular architectures.

Diverted Total Synthesis: In a diverted total synthesis approach, a common intermediate is used to synthesize a library of related natural product analogues. rsc.org this compound could serve as a versatile starting point for such a strategy, allowing for the rapid generation of diverse molecules for biological evaluation.

Fragment-Based Drug Discovery: The compound itself could be considered a fragment in the context of fragment-based drug discovery. By identifying weak binding interactions of this fragment with a biological target, it can be grown or linked with other fragments to create more potent and selective drug candidates.

Access to Novel Heterocycles: The nitrile group is a versatile functional group that can be transformed into a variety of nitrogen-containing heterocycles, which are common structural motifs in natural products and pharmaceuticals.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable chemical entity, leading to innovations in synthesis, materials, and medicine.

Q & A

Q. What are the established synthetic routes for 3-Amino-4-hydroxy-5-methoxybenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves substitution reactions on a benzonitrile core. A common approach is the nitration of a methoxy-substituted benzene derivative followed by selective reduction and hydroxylation. For example:

- Step 1: Methoxy group introduction via alkylation of a phenolic precursor using methyl iodide and a base (e.g., K₂CO₃) .

- Step 2: Nitration at the 5-position, requiring precise temperature control (0–5°C) to avoid over-nitration .

- Step 3: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄, with yields sensitive to solvent polarity (e.g., ethanol vs. THF) .

Key Variables:

- Temperature: Higher temperatures during nitration lead to by-products (e.g., di-nitrated derivatives).

- Solvent: Polar aprotic solvents (DMF) improve substitution kinetics but may require rigorous drying .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detects O–H (3200–3500 cm⁻¹), C≡N (2220–2260 cm⁻¹), and C–O (1250 cm⁻¹) stretches .

- HPLC/UV-Vis: Quantifies purity; detection limits of 0.5 µg/mL achievable with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. For example:

- Solvent-Induced Shifts: DMSO-d₆ stabilizes intramolecular H-bonding between –OH and –CN groups, altering chemical shifts. Compare with CDCl₃ data to isolate solvent effects .

- Tautomeric Equilibria: The –NH₂ group may participate in keto-enol tautomerism, detectable via variable-temperature NMR or 2D NOESY .

- Computational Validation: Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate NMR spectra. Match experimental δ values to the most stable conformer .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer: Regioselectivity is governed by directing effects:

- Amino Group (–NH₂): Strongly activates the ortho/para positions but is often protonated in acidic conditions, reducing directing power.

- Hydroxy Group (–OH): Activates ortho/para positions; can be protected (e.g., acetylation) to redirect reactivity .

- Methoxy Group (–OCH₃): Directs meta substitution but competes with –NH₂ and –OH.

Case Study:

Bromination under mild conditions (Br₂ in CH₃COOH at 25°C) favors substitution para to –OH due to steric hindrance from –OCH₃ .

Q. What mechanisms underlie the biological activity of this compound, and how are structure-activity relationships (SAR) studied?

Methodological Answer:

- Mechanistic Probes:

- SAR Strategies:

Q. How can contradictory data on thermal stability across studies be reconciled?

Methodological Answer: Divergent thermal degradation profiles (TGA/DSC) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |